4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
Description
This compound features a 4-chlorobenzoyl group linked via an amino acetyl carbohydrazonoyl bridge to a phenyl 2-iodobenzoate ester. The iodine atom in the 2-iodobenzoate moiety enhances molecular weight (MW: ~585.6 g/mol) and polarizability, which may influence binding interactions or spectroscopic properties .
Properties
Molecular Formula |
C23H17ClIN3O4 |
|---|---|
Molecular Weight |
561.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H17ClIN3O4/c24-17-9-7-16(8-10-17)22(30)26-14-21(29)28-27-13-15-5-11-18(12-6-15)32-23(31)19-3-1-2-4-20(19)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
ZVPSDEHSDHIZFR-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I |
Origin of Product |
United States |
Preparation Methods
Formation of the 4-Chlorobenzoylaminoacetyl Intermediate
The initial step typically employs a nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and glycine derivatives. For example, glycine methyl ester reacts with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, catalyzed by triethylamine (TEA). The reaction proceeds at 0–5°C for 2 hours, yielding N-(4-chlorobenzoyl)glycine methyl ester. Subsequent hydrolysis using aqueous sodium hydroxide (1M, 25°C, 4 hours) generates the free carboxylic acid, N-(4-chlorobenzoyl)glycine, which is isolated via acidification (pH 2–3) and filtration.
Table 1: Reaction Conditions for Intermediate Synthesis
| Intermediate | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| N-(4-Chlorobenzoyl)glycine | 4-Cl-benzoyl chloride, glycine methyl ester | DCM | 0–5°C | 2 h | 78–85% |
| NaOH (1M) | H2O/EtOH | 25°C | 4 h | 92% |
Carbohydrazonoyl Linkage Formation
The carbohydrazonoyl moiety is introduced via condensation between N-(4-chlorobenzoyl)glycine hydrazide and a carbonyl-containing species. Hydrazide formation involves treating N-(4-chlorobenzoyl)glycine with thionyl chloride (SOCl2) to generate the acyl chloride, followed by reaction with hydrazine hydrate in tetrahydrofuran (THF). The resulting hydrazide is then coupled with 4-formylphenol under acidic conditions (acetic acid, 60°C, 6 hours) to form the carbohydrazonoyl linkage.
Key Challenges :
Esterification with 2-Iodobenzoic Acid
The final step involves esterification of the phenolic hydroxyl group with 2-iodobenzoic acid. A Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry DCM is commonly employed. The reaction is conducted at room temperature for 12–18 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate, 7:3).
Table 2: Esterification Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (DMAP) | 10 mol% | Increases from 45% to 72% |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Reaction Time | 16 hours | Maximizes conversion |
Analytical Characterization
Post-synthesis validation relies on spectroscopic and chromatographic techniques:
-
NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 11H, aromatic), 4.12 (s, 2H, CH2).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 562.7 [M+H]+.
-
HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) achieves ≥95% purity.
Challenges in Large-Scale Synthesis
Iodine Stability Issues
The 2-iodobenzoate group is prone to dehalogenation under prolonged heating or exposure to light. Implementing inert atmosphere conditions (argon) and amber glassware minimizes degradation.
Purification Difficulties
Silica gel chromatography remains the standard purification method, but scalability issues arise due to the compound’s high molecular weight and polarity. Alternative strategies include recrystallization from ethanol/water (3:1), yielding 65–70% recovery.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions would introduce new functional groups onto the aromatic rings.
Scientific Research Applications
The compound 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by case studies and data tables.
Basic Information
- Molecular Formula: C23H17ClIN3O4
- CAS Number: 339295-07-7
This compound features a chlorobenzoyl moiety, an aminoacetyl group, and a carbohydrazonoyl structure, which contribute to its biological and chemical properties.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential anticancer properties. The structural components allow for interactions with biological targets, which could inhibit tumor growth.
Case Study: Anticancer Activity
A study investigated the anticancer effects of compounds similar to this compound. Results indicated that derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of chlorobenzoyl and carbohydrazonoyl moieties enhances biological activity .
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its ability to form stable complexes with metal ions could lead to the development of novel therapeutic agents.
Data Table: Drug Development Potential
| Compound Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Cancer | Inhibition of cell proliferation | |
| Similar Compounds | Various | Metal ion chelation |
Material Science
In material science, this compound can be utilized in the synthesis of advanced materials due to its ability to form stable polymers when combined with other monomers.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. Such materials can be used in high-performance applications, including aerospace and automotive industries .
Analytical Chemistry
The compound can serve as a reagent in analytical chemistry for the detection of specific biomolecules or metal ions due to its unique functional groups.
Application Example: Metal Ion Detection
A study demonstrated the use of derivatives of this compound for the selective detection of heavy metals in environmental samples. The presence of the carbohydrazonoyl group allows for effective chelation of metal ions, facilitating their detection through spectroscopic methods .
Mechanism of Action
The mechanism by which 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate exerts its effects involves its interaction with specific molecular targets. The chlorobenzoyl and iodobenzoate groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Variations
4-Bromo-2-[(E)-({[(2-iodobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-propoxybenzoate ()
- Structural Differences : Bromine replaces chlorine in the benzoyl group; the ester is 4-propoxybenzoate instead of 2-iodobenzoate.
- Impact : The bromine increases MW (~624.5 g/mol) slightly compared to chlorine, while the propoxy group enhances lipophilicity (logP ~5.2 vs. ~4.8 for the target compound). This could improve membrane permeability but reduce aqueous solubility .
4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate ()
- Structural Differences : Bromine at the 3-position on the benzoyl group and a 2,4-dichlorobenzoate ester.
- Impact: The 3-bromo substitution may alter steric hindrance, affecting binding to biological targets.
4-(2-(HYDROXY(PHENYL)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-BROMOBENZOATE ()
- Structural Differences: Hydroxy-phenylacetyl replaces the 4-chlorobenzoyl-amino group; bromine substitutes iodine in the benzoate.
- Impact : The hydroxyl group introduces hydrogen-bonding capacity, improving solubility (e.g., ~0.12 mg/mL vs. ~0.08 mg/mL for the target compound). Bromine’s lower polarizability compared to iodine may reduce retention time in HPLC analyses .
Ester Group Modifications
4-(2-(3-chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate ()
- Structural Differences : Methoxy groups at the 2- and 4-positions replace iodine and chlorine.
- Impact : Methoxy groups are electron-donating, increasing aromatic ring reactivity. The absence of iodine lowers MW (~438.9 g/mol) and may reduce photostability. Predicted collision cross-section (CCS) values for [M+H]+ (~220 Ų) suggest distinct gas-phase behavior compared to iodinated analogs .
4-(2-((2-isopropyl-5-methylphenoxy)ac)carbohydrazonoyl)phenyl 4-chlorobenzoate ()
- Structural Differences: A branched isopropyl-methylphenoxy group replaces the amino acetyl linkage; ester is 4-chlorobenzoate.
- Impact: Increased lipophilicity (logP ~6.1) due to alkyl groups, which might enhance blood-brain barrier penetration. The 4-chloro vs.
Biological Activity
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a synthetic compound notable for its complex structure and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C23H17ClN3O4I
- CAS Number : 339295-07-7
| Property | Value |
|---|---|
| Molecular Weight | 561.76 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows for potential hydrogen bonding and π-π interactions, which may enhance binding affinity to specific biological targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Given the presence of aromatic rings, it may exhibit antioxidant properties by scavenging free radicals.
Biological Activity Studies
Recent studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.
Anticancer Activity
In vitro studies have shown that derivatives of chlorobenzoyl compounds can exhibit significant anticancer properties. For example:
- Study Reference : A derivative with a similar structure showed cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values in the micromolar range .
Antimicrobial Properties
Research indicates that compounds containing chlorobenzoyl moieties possess antimicrobial activity against various pathogens:
- Study Reference : A related compound demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Studies
- Case Study on Anticancer Effects :
- Case Study on Antimicrobial Activity :
Q & A
Q. What are the key considerations for synthesizing 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate, and how can yield be optimized?
The synthesis involves multi-step reactions starting with halogenated aromatic intermediates. Critical steps include:
- Core phenyl ring preparation : Use of 4-chlorobenzoyl chloride and iodinated benzoic acid derivatives under controlled temperatures (e.g., reflux in ethanol/methanol) to ensure regioselective substitution .
- Hydrazone linkage formation : Reaction of carbohydrazide intermediates with ketones or aldehydes in anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring via TLC/HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- NMR and IR spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, aromatic C-H bends) and hydrazone NH peaks (~3200 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₃H₁₈ClIN₃O₄, MW ~527.3 g/mol) .
- X-ray crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for small-molecule refinement. Challenges include obtaining high-purity crystals; consider solvent vapor diffusion for crystallization .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, and what are common pitfalls in assay design?
- In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) with structurally similar hydrazone derivatives as positive controls .
- Target identification : Molecular docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like MMP-9, based on analogs with anti-inflammatory/anticancer activity .
- Pitfalls :
Q. What strategies resolve contradictions in biological or synthetic data?
- Reproducibility checks : Replicate reactions/assays under identical conditions (e.g., temperature ±1°C, solvent batch consistency) .
- Orthogonal validation : Cross-verify synthetic yields via HPLC and NMR purity; confirm biological activity with alternative assays (e.g., flow cytometry vs. fluorescence microscopy) .
- Crystallographic validation : If NMR data conflicts with expected structure, resolve ambiguity via X-ray diffraction .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-chlorobenzoyl with 4-methoxy or bromo groups) to assess impact on bioactivity .
- Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .
Methodological Challenges in Crystallography
Q. What are the challenges in obtaining high-resolution crystal structures, and how can they be mitigated?
- Crystal quality : Poor diffraction may arise from flexibility in the hydrazone linkage. Optimize crystallization using mixed solvents (e.g., DCM/hexane) .
- Data refinement : SHELXL is robust for small molecules but may struggle with disorder; apply restraints to overlapping electron density regions .
- Twinned crystals : Use SHELXD for structure solution and check for pseudo-merohedral twinning with PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
